molecular formula C21H39ClN2 B5173638 1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride

1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No. B5173638
M. Wt: 355.0 g/mol
InChI Key: SRUYOISERGOMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrrolopyrazine family, which has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride is not fully understood. However, it has been shown to modulate various cellular pathways, including the PI3K/Akt/mTOR and MAPK pathways. The compound has also been shown to inhibit the activity of certain enzymes, including histone deacetylases and DNA methyltransferases, which are involved in gene expression and epigenetic regulation.
Biochemical and Physiological Effects
1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune function. The compound has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. The compound is also stable and can be stored for extended periods without degradation. However, the compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on 1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride. One area of interest is the development of novel analogs with improved solubility and bioavailability. Another area of research is the identification of specific cellular pathways and targets modulated by the compound. This can provide insight into the mechanism of action and potential therapeutic applications. Additionally, studies on the pharmacokinetics and toxicity of the compound can provide valuable information for its clinical development.

Synthesis Methods

The synthesis of 1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride involves the reaction of cyclohexanone with 4-ethylcyclohexanone in the presence of ammonium acetate. The resulting product is then subjected to a series of reactions, including hydrogenation and cyclization, to yield the final compound. The synthesis method has been optimized to yield high purity and yield, making it suitable for large-scale production.

Scientific Research Applications

1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. The compound has also been studied for its ability to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell growth and survival.

properties

IUPAC Name

1-cyclohexyl-2-(4-ethylcyclohexyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2.ClH/c1-2-17-10-12-19(13-11-17)23-16-15-22-14-6-9-20(22)21(23)18-7-4-3-5-8-18;/h17-21H,2-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUYOISERGOMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN3CCCC3C2C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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